molecular formula C13H20Cl2N2 B2375539 (5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride CAS No. 2445785-02-2

(5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride

Cat. No. B2375539
CAS RN: 2445785-02-2
M. Wt: 275.22
InChI Key: LCZJUWKPPHAYFB-UHFFFAOYSA-N
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Description

(5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride, also known as BZA, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. BZA is a spirocyclic compound that belongs to the class of azaspiro compounds, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

(5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride acts as a partial agonist at the 5-HT1A receptor and a full agonist at the D2 receptor. The activation of these receptors leads to the modulation of neurotransmitter release and the regulation of neuronal activity. (5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride has been found to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
(5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride has been found to have a wide range of biochemical and physiological effects. (5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride has been shown to increase the levels of serotonin and dopamine in the brain, which are involved in the regulation of mood and emotions. (5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride has also been found to have anti-inflammatory and analgesic effects, which may be due to its ability to modulate the activity of the immune system.

Advantages and Limitations for Lab Experiments

(5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride has several advantages for use in lab experiments. (5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride is a novel compound that has not been extensively studied, which makes it an attractive target for research. (5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride is also relatively easy to synthesize, which makes it readily available for use in experiments. However, (5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride has some limitations for use in lab experiments. (5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride has not been extensively studied, which means that its safety and toxicity profile are not well understood. (5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride also has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on (5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride. One area of research is the development of new analogs of (5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride that have improved pharmacological properties. Another area of research is the investigation of the potential applications of (5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride in the treatment of neurological disorders, such as depression and anxiety. (5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride may also have potential applications in the treatment of inflammatory disorders, such as arthritis. Finally, further research is needed to fully understand the mechanism of action of (5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride and its effects on the immune system.
Conclusion:
In conclusion, (5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride is a novel compound that has potential applications in scientific research. (5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anxiolytic effects. (5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride has also been found to have potential applications in the treatment of neurological disorders, such as depression and anxiety. (5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride has several advantages for use in lab experiments, including its novel nature and ease of synthesis. However, further research is needed to fully understand the mechanism of action of (5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride and its effects on the immune system.

Synthesis Methods

The synthesis of (5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride involves the reaction of 1-benzyl-1H-pyrrole-2,5-dione with (1R,2S)-1-amino-2-indanol in the presence of a Lewis acid catalyst. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of (5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride. The synthesis of (5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride has been optimized to yield high purity and high yields of the compound.

Scientific Research Applications

(5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anxiolytic effects. (5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride has also been found to have potential applications in the treatment of neurological disorders, such as depression and anxiety. (5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride has been shown to modulate the activity of serotonin and dopamine receptors, which are involved in the regulation of mood and emotions.

properties

IUPAC Name

(5-benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c14-7-12-6-13(12)9-15(10-13)8-11-4-2-1-3-5-11;;/h1-5,12H,6-10,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZJUWKPPHAYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C12CN(C2)CC3=CC=CC=C3)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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